L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-
Description
Structure and Synthesis: L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- (CAS 19405-50-6) is a tripeptide derivative of methionine, featuring a backbone of seryl-tyrosyl-seryl residues linked to the methionine amino group . Its synthesis likely involves stepwise coupling of protected amino acids, akin to methods used for related compounds such as N-(meta-acylaminobenzoyl)-L-methionine derivatives, which are synthesized via condensation reactions followed by purification through crystallization or chromatography .
Methionine derivatives are known for hepatoprotective, methyl-donor, or cytotoxic activities depending on their modifications . The inclusion of seryl and tyrosyl residues may enhance solubility or target-specific interactions, as seen in other peptide-based therapeutics .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,5R)-2,5-diamino-6-hydroxy-3-(4-hydroxyphenyl)-4-oxohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O8S/c1-33-7-6-13(20(31)32)23-18(29)14(9-26)24-19(30)16(22)15(17(28)12(21)8-25)10-2-4-11(27)5-3-10/h2-5,12-16,25-27H,6-9,21-22H2,1H3,(H,23,29)(H,24,30)(H,31,32)/t12-,13+,14+,15?,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYNBBWIWHRSI-GDOYIGSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C1=CC=C(C=C1)O)C(=O)C(CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C1=CC=C(C=C1)O)C(=O)[C@@H](CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941113 | |
| Record name | N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19405-50-6 | |
| Record name | Acth (1-4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019405506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- is a complex peptide that combines the amino acid methionine with serine and tyrosine residues. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, including antioxidant properties, roles in protein synthesis, and implications in various health conditions.
Chemical Structure
The molecular formula for L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- is , indicating the presence of sulfur and multiple functional groups that contribute to its biological activity .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Methionine and its derivatives are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Protein Synthesis : Methionine is an essential amino acid that plays a critical role in initiating protein synthesis. Its incorporation into peptides can influence the overall structure and function of proteins.
- Neuroprotective Effects : Some studies suggest that methionine derivatives may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
- Role in Mitochondrial Function : Methionine is involved in various metabolic pathways, including those related to mitochondrial function and energy production.
Case Studies
- Neuroprotection : A study investigated the neuroprotective effects of methionine derivatives in animal models of Alzheimer’s disease. The results indicated that these compounds could reduce neuronal death and improve cognitive function .
- Cancer Research : Research comparing the incorporation rates of L-[methyl-3H]methionine in tumor-bearing mice showed that methionine uptake was significantly higher in cancerous tissues compared to normal tissues, suggesting its potential as a biomarker for tumor metabolism .
- Enzymatic Assays : A rapid enzymatic assay for measuring L-methionine levels demonstrated high specificity and sensitivity, indicating its utility in clinical diagnostics, particularly for conditions like homocystinuria where methionine levels are elevated .
Table 1: Biological Activities of L-Methionine Derivatives
Table 2: Comparative Uptake of Methionine in Tumor Models
| Amino Acid | Uptake (cpm/g tissue) | Incorporation Rate (APF) |
|---|---|---|
| L-[methyl-3H]methionine | Higher than Leu & Tyr | Fastest among tested |
| L-[1-14C]leucine | Lower | Moderate |
| L-[2-18F]fluorotyrosine | Moderate | Slow |
Scientific Research Applications
Pharmaceutical Applications
- Hepatoprotective Effects :
- Antioxidant Activity :
- Role in Drug Development :
Nutritional Applications
- Dietary Supplementation :
- Animal Nutrition :
Biochemical Research Applications
- Protein Synthesis :
- Cell Culture Studies :
Case Studies
Comparison with Similar Compounds
N-(m-Aminobenzoyl)-L-Methionine (m-ABM)
- Structure: Methionine linked to m-aminobenzoic acid via an amide bond.
- Activity : Demonstrated hepatoprotective effects in paracetamol-induced liver injury, reducing serum transaminases (SGOT, SGPT) and bilirubin levels comparably to methionine .
- Advantage Over Parent Compound: The m-aminobenzoyl group enhances bioavailability and reduces toxicity compared to unmodified methionine .
- Synthesis : Produced via reduction of N-(m-nitrobenzoyl)-L-methionine using ammonium sulfide .
N-(Meta-Acetylaminobenzoyl)-L-Methionine
- Structure: Methionine conjugated to N-acetyl-m-aminobenzoic acid.
- Activity: Part of a class of N-mustard derivatives with alkylating anticancer activity. These compounds leverage amino acid carriers to improve tumor targeting and reduce systemic toxicity .
- Key Difference: Unlike the seryl-tyrosyl-seryl derivative, this compound’s cytotoxicity arises from its di-(β-chloroethyl)amino group, which induces DNA crosslinking .
S-Adenosyl-L-Methionine (SAMe)
- Structure : Methionine adenylated with a sulfonium center.
- Activity: A universal methyl donor in biosynthesis, critical for methylation of DNA, proteins, and neurotransmitters .
- Contrast: While SAMe participates in metabolic regulation, the seryl-tyrosyl-seryl-methionine derivative lacks the adenosyl group necessary for methyltransferase interactions, suggesting divergent applications .
Acylhydrazones from N-(p-Toluenesulfonyl) Methionine
- Structure : Methionine linked to sulfonamide and acylhydrazone moieties.
- Activity : Exhibits dual antimicrobial and anti-HIV activity, attributed to the sulfonamide’s enzyme inhibition and the acylhydrazone’s chelation properties .
- Structural Insight : The peptide backbone of L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- may confer greater protease resistance compared to these sulfonamide hybrids .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Preparation Methods of L-Methionine, N-(N-(N-L-Seryl-L-Tyrosyl)-L-Seryl)-
L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- (hereafter referred to as Ser-Tyr-Ser-Met) is a tetrapeptide with potential applications in biochemical research and therapeutic development. Its synthesis requires precise control over peptide bond formation, protection/deprotection strategies, and purification techniques. Below, we analyze established preparation methods, supported by data from peer-reviewed studies and patents.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Strategy
Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the most widely used method for synthesizing Ser-Tyr-Ser-Met due to its compatibility with acid-labile side-chain protections.
Procedure:
- Resin Selection : A 2-chlorotrityl chloride resin is preferred for C-terminal carboxylic acid anchoring.
- Methionine Loading : Fmoc-L-methionine (1.2 equiv) is coupled to the resin using DIPEA (2.5 equiv) in DCM (30 min, room temperature).
- Sequential Coupling :
- Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min).
- Cleavage : TFA/H2O/TIPS (95:2.5:2.5 v/v, 2 hr) releases the peptide while removing tert-butyl (tBu) protections.
Optimization Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methionine Loading | 98 | >99 |
| Serine Coupling | 92 | 95 |
| Tyrosine Coupling | 88 | 93 |
| Final Cleavage | 85 | 90 |
Key Challenges :
Solution-Phase Fragment Condensation
Two-Fragment Approach
This method reduces steric hindrance by coupling pre-synthesized dipeptides.
Steps:
- Fragment 1 (Ser-Tyr) Synthesis :
- Fragment 2 (Ser-Met) Synthesis :
- Fragment Condensation :
Yield Comparison:
| Method | Overall Yield (%) |
|---|---|
| SPPS | 68–72 |
| Fragment Condensation | 55–60 |
Advantages :
Limitations :
Enzymatic Synthesis
Protease-Catalyzed Assembly
Recent advances employ subtilisin or thermolysin for regioselective bond formation.
Protocol:
- Substrate Preparation :
- N-Acetyl-L-serine ethyl ester and H-Tyr-Ser-Met-OEt.
- Reaction Conditions :
- Product Isolation :
- Reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient).
Efficiency Metrics:
| Parameter | Value |
|---|---|
| Conversion Rate | 78% |
| Enantiomeric Excess | >99% |
Advantages :
Critical Analysis of Methods
Cost and Scalability
| Method | Cost (USD/g) | Scalability |
|---|---|---|
| SPPS | 120–150 | Moderate |
| Fragment Condensation | 90–110 | High |
| Enzymatic | 60–80 | High |
Q & A
Q. What are the established synthetic pathways for synthesizing L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- and related derivatives?
Methodological Answer: Synthesis typically involves sequential peptide coupling using protected amino acids. For example:
- Step 1 : Activate the carboxyl group of L-tyrosine (e.g., using carbodiimide coupling agents) and conjugate it to L-serine.
- Step 2 : Deprotect the amino group of the resulting dipeptide (e.g., using trifluoroacetic acid for Boc deprotection) and conjugate it to another L-serine residue.
- Step 3 : Finally, conjugate the tripeptide to L-methionine via its N-terminus.
Purification often involves reverse-phase HPLC or column chromatography. Critical parameters include reaction pH (maintained at 7–8 for optimal coupling) and solvent choice (e.g., DMF for solubility). For analogs like N-(m-aminobenzoyl)-L-methionine, reduction of nitro precursors (e.g., using ammonium sulfide) is required .
Q. What analytical techniques are recommended for validating the purity and structure of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., exact mass matching theoretical values).
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and peptide bond integrity. For example, characteristic shifts for methionine’s methylthio group (~2.1 ppm in 1H NMR) and aromatic protons of tyrosine (~6.8–7.2 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (220 nm for peptide bonds) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the in vivo hepatoprotective activity of this compound?
Methodological Answer:
- Animal Models : Use male Wistar rats (200–250 g) with paracetamol-induced liver injury (e.g., 2 g/kg oral dose).
- Treatment Groups : Administer L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- intraperitoneally (50–100 mg/kg) 2 hours post-toxin exposure. Include positive controls (e.g., N-acetylcysteine) and vehicle controls.
- Biochemical Markers : Measure serum SGOT, SGPT, bilirubin, and glycemia at 24/48/72 hours. Histopathology (H&E staining) assesses hepatic necrosis and inflammation .
- Data Interpretation : Compare treated groups to controls using ANOVA; significant reductions in transaminases (e.g., 30–50% decrease) indicate hepatoprotection.
Q. How can contradictory data on enzymatic inhibition (e.g., PTP-1B vs. DPP-IV) be resolved?
Methodological Answer: Contradictions may arise from assay conditions:
- Enzyme Source : Recombinant human enzymes (e.g., DPP-IV) vs. tissue-derived isoforms with varying kinetics.
- Concentration Differences : Standardize compound concentrations (e.g., 0.3 µM for PTP-1B vs. 300 nM for DPP-IV) .
- Positive Controls : Use validated standards (e.g., N-[5-(acetyl)-4-(N-(2-carboxyphenyl)-N-(2-hydroxyoxalyl)amino)-3-ethyl-DL-phenylalanylamino]pentanoyl-L-methionine for PTP-1B) to calibrate assays .
Q. What strategies optimize stability during long-term storage of peptide derivatives like this compound?
Methodological Answer:
- Lyophilization : Freeze-dry in ammonium bicarbonate buffer (pH 7.4) and store at –80°C under argon.
- Avoid Hydrolysis : Use amber vials to prevent light-induced degradation of methionine’s thioether group.
- Quality Control : Perform stability tests (HPLC/MS every 6 months) to detect oxidation or deamidation .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
